

# Application Notes and Protocols: Carboxyrhodamine 110-PEG4-alkyne in Fluorescence Microscopy

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## Compound of Interest

Compound Name: Carboxyrhodamine 110-PEG4-alkyne

Cat. No.: B606485

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Carboxyrhodamine 110-PEG4-alkyne**, a versatile fluorescent probe for labeling and visualizing biomolecules in a variety of fluorescence microscopy applications.

## Introduction

**Carboxyrhodamine 110-PEG4-alkyne** is a bright and photostable green fluorescent dye ideal for demanding imaging applications.<sup>[1][2]</sup> It consists of three key components: the Carboxyrhodamine 110 fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal alkyne group for covalent labeling via click chemistry.<sup>[3][4]</sup> This combination of features makes it an excellent tool for researchers in cell biology, immunology, and drug discovery.

The Carboxyrhodamine 110 dye offers exceptional photostability, surpassing many other green fluorescent dyes like Alexa 488.<sup>[1][2]</sup> Its fluorescence is also insensitive to pH changes between 4 and 9, ensuring reliable performance in various cellular environments.<sup>[1][2]</sup> The hydrophilic PEG4 linker enhances the probe's solubility in aqueous media and acts as a spacer to minimize steric hindrance between the dye and the target biomolecule.<sup>[3][4][5][6]</sup> The terminal alkyne group allows for a highly specific and efficient covalent bond formation with

azide-modified molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[4][7][8][9][10]

## Physicochemical and Spectroscopic Properties

Quantitative data for **Carboxyrhodamine 110-PEG4-alkyne** is summarized in the table below, providing key information for experimental setup and data interpretation.

Property	Value	Reference
Molecular Formula	C <sub>32</sub> H <sub>33</sub> N <sub>3</sub> O <sub>8</sub>	[1][4][11][12]
Molecular Weight	587.62 g/mol	[1][11]
Purity	≥ 90% (HPLC)	[1]
Appearance	Dark red solid	[1]
Solubility	DMF, DMSO, MeOH, Water	[1][12]
Excitation Maximum (λ <sub>abs</sub> )	501 nm	[1][12]
Emission Maximum (λ <sub>em</sub> )	525 nm	[1]
Extinction Coefficient (ε)	74,000 L·mol <sup>-1</sup> ·cm <sup>-1</sup> (in MeOH)	[1][12]
Quantum Yield (Φ)	~0.80	[13]

## Key Applications in Fluorescence Microscopy

**Carboxyrhodamine 110-PEG4-alkyne** is a versatile tool for a range of fluorescence microscopy applications, primarily leveraging the specificity of click chemistry.

- **Live-Cell Imaging:** Visualize the localization and dynamics of azide-modified biomolecules (e.g., proteins, glycans, lipids) in living cells in real-time. The bioorthogonal nature of the click reaction allows for labeling with minimal perturbation to cellular processes.[14][15]
- **Fixed-Cell Imaging and Immunofluorescence:** Achieve high-density labeling of azide-tagged targets in fixed cells for high-resolution imaging. This probe can be used in conjunction with antibody-based detection methods.

- High-Content Screening (HCS): The brightness and photostability of Carboxyrhodamine 110 make it suitable for automated imaging and quantitative analysis of cellular events in drug discovery and toxicology studies.

## Experimental Protocols

The following are detailed protocols for common applications of **Carboxyrhodamine 110-PEG4-alkyne**. These should be optimized for your specific cell type and experimental conditions.

### Protocol 1: Live-Cell Imaging of Azide-Modified Biomolecules

This protocol describes the labeling of azide-modified biomolecules on the surface of or inside living cells using a copper-catalyzed click reaction.

Materials:

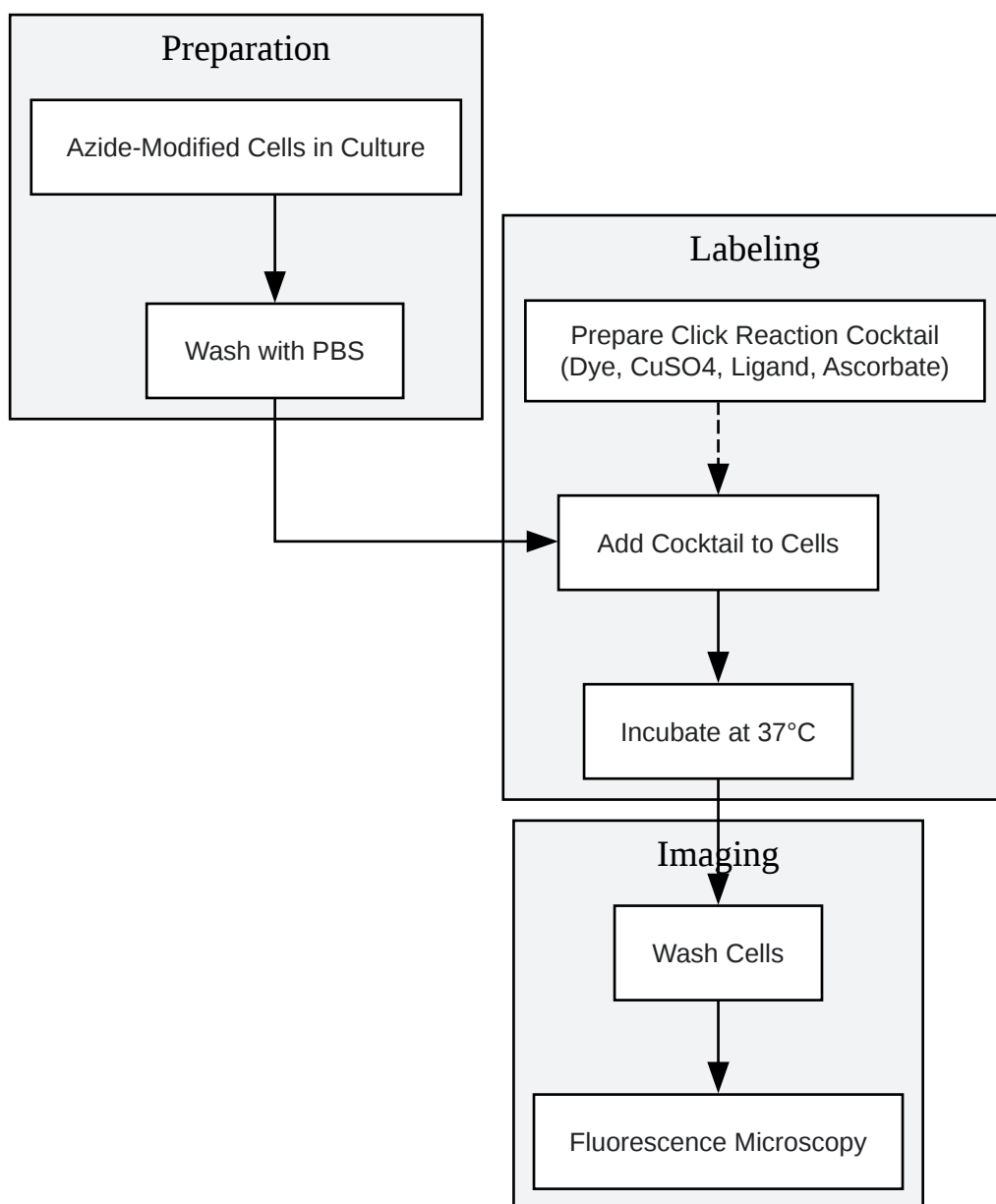
- **Carboxyrhodamine 110-PEG4-alkyne**
- Azide-modified cells (e.g., metabolically labeled with an azide-containing sugar or amino acid)
- Live-cell imaging medium (e.g., HBSS, phenol red-free DMEM)
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Copper ligand (e.g., THPTA)
- Reducing agent (e.g., Sodium Ascorbate)
- DMSO
- PBS (Phosphate-Buffered Saline)

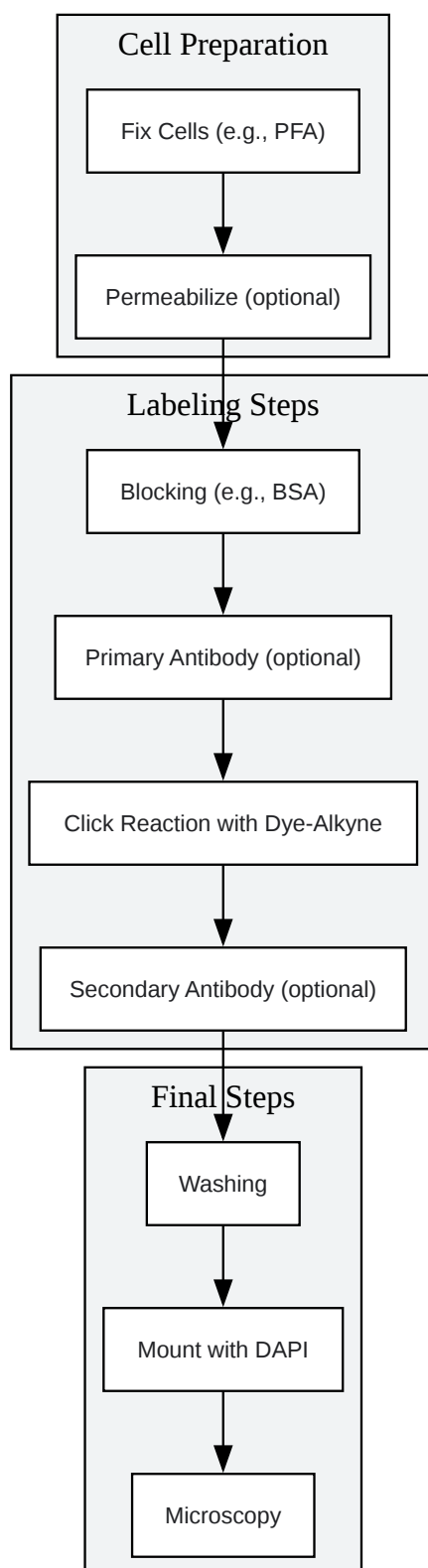
Procedure:

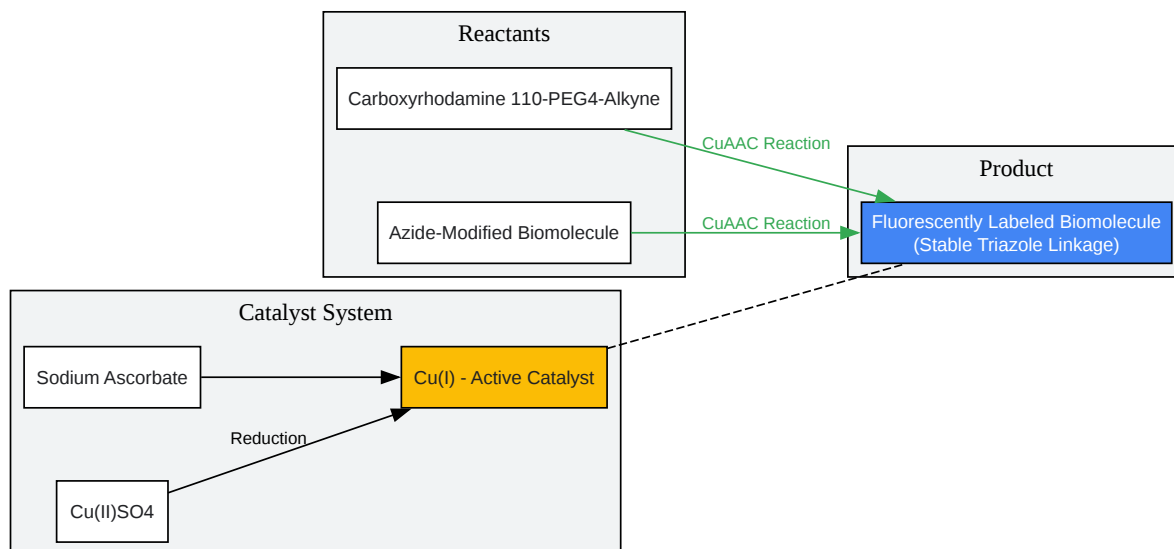
- Prepare Stock Solutions:

- **Carboxyrhodamine 110-PEG4-alkyne**: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
- CuSO<sub>4</sub>: Prepare a 100 mM stock solution in deionized water.
- THPTA: Prepare a 200 mM stock solution in deionized water.
- Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.
- Cell Preparation:
  - Plate azide-modified cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight.
  - Wash the cells twice with warm PBS.
- Click Reaction Labeling:
  - Prepare the click reaction cocktail immediately before use. For a final volume of 1 mL:
    - 800 µL of live-cell imaging medium
    - 1 µL of 10 mM **Carboxyrhodamine 110-PEG4-alkyne** (final concentration: 10 µM)
    - 10 µL of 100 mM CuSO<sub>4</sub> (final concentration: 1 mM)
    - 20 µL of 200 mM THPTA (final concentration: 4 mM)
    - 10 µL of 100 mM Sodium Ascorbate (final concentration: 1 mM)
  - Important: Add the reagents in the order listed and mix gently after each addition.
  - Aspirate the PBS from the cells and add the click reaction cocktail.
  - Incubate for 30-60 minutes at 37°C, protected from light.
- Washing and Imaging:

- Aspirate the labeling solution and wash the cells three times with warm live-cell imaging medium.
- Image the cells using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation: ~490/20 nm, Emission: ~525/50 nm). The 488 nm laser line is an excellent excitation source.[\[1\]](#)[\[2\]](#)







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